1,2-Bis(4-formylphenyl)ethane

Übersicht

Beschreibung

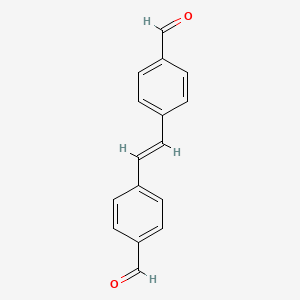

1,2-Bis(4-formylphenyl)ethane is an aromatic aldehyde compound with the molecular formula C16H14O2. It is characterized by the presence of two formyl groups attached to a central ethane backbone, each bonded to a phenyl ring. This compound is commonly used in various fields such as medical research, environmental research, and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Bis(4-formylphenyl)ethane can be synthesized through several methods. One common approach involves the selective hydrogenation of a tolane precursor to obtain unsymmetrically substituted 1,2-bis(4-bromophenyl)ethane derivatives, which are then further processed to yield the desired compound . Another method involves the self-condensation of bifunctional monomers, such as 1,4-bis(4-formylphenyl)-2,5-bis((4-aminophenyl)ethynyl)benzene .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Bis(4-formylphenyl)ethane undergoes various chemical reactions, including:

Oxidation: The formyl groups can be oxidized to carboxylic acids.

Reduction: The formyl groups can be reduced to primary alcohols.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

Oxidation: The major product is 1,2-bis(4-carboxyphenyl)ethane.

Reduction: The major product is 1,2-bis(4-hydroxyphenyl)ethane.

Substitution: The products vary depending on the substituent introduced to the phenyl rings.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1,2-Bis(4-formylphenyl)ethane is characterized by its molecular formula and a molecular weight of approximately 236.26 g/mol. The compound features two formyl groups attached to a central ethane backbone, which provides it with distinct reactivity patterns suitable for various applications in organic chemistry and materials science .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can participate in various reactions, including:

- Condensation Reactions : The aldehyde groups can undergo condensation with amines or alcohols to form imines or acetals, respectively. This property is exploited in the synthesis of complex organic molecules.

- Cross-Coupling Reactions : The compound can be utilized in cross-coupling reactions to create larger polycyclic structures, which are essential in pharmaceuticals and agrochemicals .

Catalysis

The compound has shown promise as a ligand in catalysis, particularly in the preparation of metal complexes. These complexes can be employed as catalysts in various reactions:

- Olefin Polymerization : this compound can be incorporated into metallocene complexes that serve as catalysts for olefin polymerization. This application is significant for producing polymers with tailored properties .

- Covalent Organic Frameworks (COFs) : The compound's structure allows for its integration into COFs, which are used for gas adsorption, separation processes, and as catalysts due to their high surface area and tunable porosity .

Materials Science

In materials science, this compound is utilized for developing advanced materials:

- Fluorescent Dyes : Its derivatives can be synthesized to create fluorescent probes used in biological imaging and sensing applications.

- Nonlinear Optical Materials : The compound's ability to form charge-transfer complexes makes it suitable for applications in nonlinear optics, which are crucial for developing advanced photonic devices .

Biological Applications

Emerging studies suggest potential biological applications for this compound:

- Antimicrobial Activity : Some derivatives have exhibited antimicrobial properties, making them candidates for developing new antibiotics.

- Drug Delivery Systems : The compound's structural features allow it to be functionalized for use in drug delivery systems that improve the bioavailability of therapeutic agents .

Case Study 1: Synthesis of Metal Complexes

A study demonstrated the synthesis of macrocyclic metal complexes using this compound as a ligand. The resulting complexes displayed significant catalytic activity in various organic transformations, highlighting the compound's utility in coordination chemistry and catalysis .

Case Study 2: Development of Fluorescent Probes

Research focused on synthesizing derivatives of this compound that exhibit strong fluorescence properties. These compounds were tested for their ability to detect specific biomolecules in aqueous solutions, showcasing their potential application in biomedical diagnostics .

Wirkmechanismus

The mechanism of action of 1,2-Bis(4-formylphenyl)ethane involves its interaction with various molecular targets and pathways. The formyl groups can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity is crucial for its role in the synthesis of complex organic frameworks and other applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,2-Bis(4-bromophenyl)ethane

- 1,2-Bis(4-carboxyphenyl)ethane

- 1,2-Bis(4-hydroxyphenyl)ethane

Uniqueness

1,2-Bis(4-formylphenyl)ethane is unique due to the presence of two formyl groups, which confer distinct reactivity compared to its analogs. This makes it particularly valuable in the synthesis of covalent organic frameworks and other advanced materials .

Biologische Aktivität

1,2-Bis(4-formylphenyl)ethane, also known as TFBE, is a compound characterized by its unique structure, which includes two formyl (aldehyde) groups attached to a central ethane chain connecting two phenyl rings. This structural configuration imparts notable biological activities and potential applications in various fields, particularly in medicinal chemistry and materials science.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

- Molecular Formula : CHO

- CAS Number : 84907-53-9

- IUPAC Name : this compound

The presence of aldehyde groups allows for diverse reactivity and interaction with biological macromolecules, making TFBE a compound of interest in biochemical research.

This compound primarily acts through self-polycondensation , leading to the formation of covalent organic frameworks (COFs). This process is crucial for its application in material science but also influences its biological activity by enabling interactions with various biomolecules.

Cellular Interactions

The compound can form Schiff bases with amines due to its aldehyde functionalities. This reaction is significant in biochemical pathways as it can modulate enzyme activities and influence cellular signaling mechanisms. Notably, TFBE has been shown to interact with enzymes such as aldehyde dehydrogenases, which are involved in the metabolism of aldehydes into carboxylic acids.

Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit promising antibacterial properties. For instance, synthesized bis-benzimidazoles derived from TFBE have shown effective activity against various bacterial strains. These findings suggest that modifications to the TFBE structure could enhance its potency against microbial pathogens.

Case Studies and Experimental Findings

Several studies have explored the biological effects of this compound:

- Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of synthesized compounds based on TFBE against common bacterial strains. The results indicated significant inhibition of bacterial growth, suggesting potential applications in developing new antibacterial agents.

- Enzyme Interaction Studies : In vitro experiments demonstrated that TFBE could inhibit specific enzymes involved in metabolic pathways. This inhibition was linked to alterations in gene expression and cellular metabolism, showcasing its potential as a therapeutic agent.

Biochemical Pathways Affected

The biochemical pathways influenced by this compound include:

- Gene Expression Modulation : The compound can alter the activity of transcription factors, leading to changes in gene expression profiles within cells.

- Metabolic Pathway Interference : By interacting with key metabolic enzymes, TFBE can significantly affect the overall metabolic flux within cells.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound is crucial for understanding its biological effects. Factors such as solubility, stability, and reactivity influence its bioavailability and therapeutic potential. Studies suggest that modifications to enhance these properties could improve its efficacy as a drug candidate.

Eigenschaften

IUPAC Name |

4-[(E)-2-(4-formylphenyl)ethenyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h1-12H/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCAJMNHLAZAVRZ-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.